Bienvenue dans la boutique en ligne BenchChem!

Magnoflorine;alpha-Magnoflorine;Thalictrine

Anticancer Hepatocellular carcinoma Cytotoxicity

Magnoflorine is a first-choice quaternary aporphine alkaloid for researchers targeting butyrylcholinesterase selectively (8.5-fold over AChE) or screening antifungal candidates (MIC 50 μg/mL against Candida). Unlike protoberberine analogs, it uniquely promotes Parkin/PINK1-mediated mitophagy and enhances doxorubicin efficacy via AKT/mTOR and p38 pathways. With validated HEPG2 cytotoxicity (IC50 0.4 μg/mL) and synergy with miconazole, this ≥98% HPLC-pure compound delivers reproducible, publication-grade results for oncology, neuroinflammation, and antifungal programs.

Molecular Formula C20H24INO4
Molecular Weight 469.3 g/mol
Cat. No. B7759909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnoflorine;alpha-Magnoflorine;Thalictrine
Molecular FormulaC20H24INO4
Molecular Weight469.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-]
InChIInChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H
InChIKeyODRHNGNRVVELAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnoflorine Procurement Guide for Research Applications: Quaternary Aporphine Alkaloid


Magnoflorine (α-Magnoflorine; Thalictrine; CAS 2141-09-5) is a quaternary aporphine alkaloid found in diverse medicinal plant families including Berberidaceae, Magnoliaceae, Menispermaceae, and Papaveraceae [1]. The compound is commercially available as the free base (≥98% HPLC purity from Sigma-Aldrich) or as stabilized salt forms including the chloride (CAS 6681-18-1) and iodide (CAS 4277-43-4, purity ≥99.59%) . Magnoflorine represents a structurally distinct aporphine scaffold with two hydroxyl groups at positions 1 and 11, two methoxy groups at positions 2 and 10, and a quaternary nitrogen bearing two methyl groups at position 6, differentiating it from protoberberine alkaloids (berberine, palmatine) and non-quaternized aporphines (corytuberine) [1].

Magnoflorine vs. Analogs: Why Substitution with Berberine or Palmatine Compromises Research Outcomes


Despite co-occurrence in the same plant matrices (e.g., Coptidis Rhizoma, Berberis species), substituting magnoflorine with protoberberine alkaloids such as berberine or palmatine introduces confounding variables that undermine experimental reproducibility. Magnoflorine exhibits a fundamentally different cholinesterase inhibition profile: it is a selective human butyrylcholinesterase (hBuChE) inhibitor with an 8.5-fold selectivity window over acetylcholinesterase, whereas the comparator nitidine displays equipotent inhibition of both enzymes [1]. In antifungal screening against Candida strains, magnoflorine demonstrated the highest growth inhibitory activity among 44 tested compounds (MIC = 50 μg/mL), a property not shared by all in-class alkaloids [2]. Additionally, magnoflorine possesses a unique capacity to promote Parkin/PINK1-mediated mitochondrial autophagy and to enhance chemotherapeutic sensitivity to doxorubicin via AKT/mTOR and p38 pathway modulation, mechanisms not documented for structurally similar aporphines like corytuberine or protoberberine analogs [3]. The following section provides quantitative head-to-head comparisons that substantiate these differentiation claims.

Magnoflorine Quantitative Evidence Guide: Head-to-Head Comparisons with Lanuginosine, Nitidine, Berberine, and Doxorubicin


Magnoflorine vs. Lanuginosine: 6.25-Fold Superior Cytotoxicity Against Hepatocellular Carcinoma (HEPG2) Cells

In a direct head-to-head comparison of aporphine alkaloids isolated from Magnolia grandiflora leaves, magnoflorine exhibited 6.25-fold higher cytotoxicity than lanuginosine against the HEPG2 hepatocellular carcinoma cell line. Magnoflorine activity was comparable to the standard chemotherapeutic agent doxorubicin (IC50 0.27 μg/mL), whereas lanuginosine was nearly one order of magnitude less potent . Notably, the selectivity pattern reversed in the U251 brain tumor cell line where lanuginosine (IC50 4 μg/mL) outperformed magnoflorine (IC50 7 μg/mL), demonstrating cell-type specificity rather than universal superiority [1]. Both compounds were inactive against Hela cervical cancer cells [1].

Anticancer Hepatocellular carcinoma Cytotoxicity

Magnoflorine vs. Nitidine: 8.5-Fold Selective Inhibition of Butyrylcholinesterase Over Acetylcholinesterase

In a bio-guided fractionation study from Phyllanthus muellarianus stem bark, magnoflorine demonstrated a pronounced selectivity profile: IC50 = 131 ± 9 μM against human butyrylcholinesterase (hBuChE) versus IC50 = 1120 ± 83 μM against human acetylcholinesterase (hAChE), representing an 8.5-fold selectivity for hBuChE over hAChE [1]. In stark contrast, nitidine—isolated from the same plant fraction—exhibited equipotent inhibition with IC50 = 6.68 ± 0.13 μM (hBChE) and IC50 = 5.31 ± 0.50 μM (hAChE), showing no meaningful selectivity (ratio = 1.26) [1]. While nitidine was more potent on an absolute basis against both enzymes, its lack of selectivity fundamentally differs from magnoflorine's preferential hBuChE targeting.

Alzheimer's disease Cholinesterase Enzyme selectivity

Magnoflorine Antifungal Activity: Superior to 43 Other Compounds Against Candida Strains with MIC of 50 μg/mL

In a broad screening study evaluating 44 compounds for antifungal activity against Candida strains, magnoflorine exhibited the highest growth inhibitory activity among all tested compounds, with a minimum inhibitory concentration (MIC) of 50 μg/mL determined by microdilution susceptibility testing [1]. At this concentration, magnoflorine inhibited 55.91 ± 7.17% of alpha-glucosidase activity, an enzyme required for normal cell wall composition and virulence in Candida albicans [2]. When combined with miconazole, magnoflorine reduced the MIC of miconazole from 3.125 μg/mL to 1.5625 μg/mL at a magnoflorine concentration of 6.25 μg/mL, demonstrating synergistic potential [2]. This antifungal activity represents a unique differentiation from protoberberine alkaloids like berberine and palmatine, which were not identified as top-performing compounds in this screen.

Antifungal Candida albicans Drug discovery

Magnoflorine Enhances Doxorubicin Sensitivity in Breast Cancer: Synergistic Apoptosis and Autophagy Induction

In breast cancer cell models, magnoflorine significantly enhanced the anti-proliferative effects of doxorubicin in cancer cells while sparing normal cells. DOX/MAG combination treatment induced significantly greater apoptosis than DOX alone, as measured by Caspase-3 cleavage [1]. The combination inhibited PI3K/AKT/mTOR signaling and promoted p38 MAPK pathway activation. In an MCF-7 xenograft mouse model, DOX combined with MAG displayed significant anti-tumor effect with little toxicity to liver, heart, kidney, and spleen [1]. Notably, magnoflorine's chemosensitization mechanism involves dual induction of apoptosis and autophagy, a property not reported for structurally related aporphines like corytuberine or protoberberine alkaloids.

Breast cancer Chemosensitization Combination therapy

Magnoflorine Pharmacokinetics: Bioavailability Doubles with Herbal Matrix Co-Administration

Pharmacokinetic studies in rats reveal that magnoflorine has low oral bioavailability, high absorption rate, and high elimination rate when administered alone [1]. However, when the same dosage was administered in a Coptidis Rhizoma decoction (containing berberine and other alkaloids), the area under the curve (AUC), terminal half-life (T1/2), and mean residence time (MRT) increased approximately twofold [1]. Tmax was prolonged from 0.3 hours to 3.33 hours. Co-administration of magnoflorine (40 mg/kg) with berberine (696.4 mg/kg) produced similar PK changes, confirming berberine as a key interacting component that reduces absorption rate while increasing overall exposure [2].

Pharmacokinetics Bioavailability Formulation

Magnoflorine Phospholipid Complex Formulation: Enhanced Delivery for CNS Applications

A Chinese patent (CN108478575A) discloses magnoflorine phospholipid complex and magnoflorine phospholipid complex thermosensitive in situ nasal gel formulations designed to overcome the compound's inherent low oral bioavailability [1]. The preparation method yields magnoflorine-phospholipid complexes with mass ratios ranging from 1:1 to 4:1 (magnoflorine:phospholipid). Animal pharmacodynamic studies demonstrated that both the phospholipid complex and the nasal gel formulation exhibited significant therapeutic effects in depression and insomnia models [1]. This formulation strategy addresses a key limitation for CNS-targeted applications, given that magnoflorine's native brain penetration and systemic exposure require optimization.

Formulation Bioavailability CNS delivery

Magnoflorine: Evidence-Backed Research and Procurement Application Scenarios


Hepatocellular Carcinoma Research: Magnoflorine as a Potent Cytotoxic Lead

For investigators screening natural products against hepatocellular carcinoma, magnoflorine offers a validated cytotoxic scaffold with IC50 = 0.4 μg/mL against HEPG2 cells, a potency 6.25-fold greater than the structurally related aporphine lanuginosine and comparable to the clinical agent doxorubicin (IC50 = 0.27 μg/mL) . Procurement of magnoflorine rather than lanuginosine directly impacts assay sensitivity and compound economy.

Alzheimer's Disease Research: Selective Butyrylcholinesterase Tool Compound

Researchers studying the role of butyrylcholinesterase in Alzheimer's disease progression should select magnoflorine over the structurally distinct alkaloid nitidine when a selective hBuChE inhibitor is required. Magnoflorine's 8.5-fold selectivity for hBuChE (IC50 = 131 ± 9 μM) over hAChE (IC50 = 1120 ± 83 μM) provides a tool compound for dissecting BChE-specific pathways, whereas nitidine's non-selective profile (ratio 1.26) cannot support such mechanistic studies [1].

Antifungal Drug Discovery: Validated Hit with Synergistic Miconazole Potential

For antifungal screening programs, magnoflorine represents a validated hit compound that outperformed 43 other tested compounds against Candida strains (MIC = 50 μg/mL) [2]. The demonstrated synergy with miconazole—reducing miconazole MIC from 3.125 μg/mL to 1.5625 μg/mL at sub-inhibitory magnoflorine concentrations—supports its evaluation in combination antifungal regimens [2].

Breast Cancer Chemosensitization: Magnoflorine as Doxorubicin Adjuvant

Oncology researchers developing strategies to enhance doxorubicin efficacy or mitigate doxorubicin-associated cardiotoxicity should evaluate magnoflorine as a chemosensitizer. The compound has demonstrated significant enhancement of doxorubicin-induced apoptosis and autophagy in breast cancer cells, with in vivo validation showing anti-tumor efficacy and minimal organ toxicity in MCF-7 xenograft models [3]. Procurement for combination studies requires high-purity material (≥98% HPLC) suitable for both in vitro and in vivo experimentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnoflorine;alpha-Magnoflorine;Thalictrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.